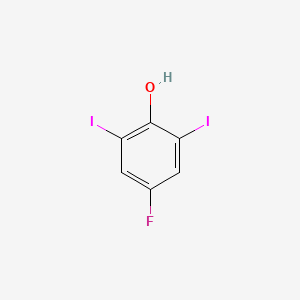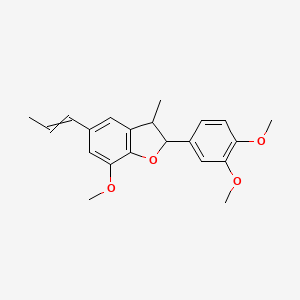
(5-amino-5-carboxypentyl)-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (5-amino-5-carboxypentyl)-trimethylazanium;chloride can be achieved through several synthetic routes. One common method involves the reaction of glyoxal and glycolaldehyde with N-t-butoxycarbonyl-lysine, leading to the formation of the desired compound . The reaction conditions typically involve the use of reducing sugars and specific catalysts to facilitate the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(5-amino-5-carboxypentyl)-trimethylazanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include glyoxal, glycolaldehyde, and other reducing sugars . The major products formed from these reactions are often advanced glycation end products (AGEs), which are stable end products resulting from the Maillard reaction
科学的研究の応用
(5-amino-5-carboxypentyl)-trimethylazanium;chloride has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . This property makes it valuable in bioinorganic chemistry, where it is used to study metal ion behavior in biological systems and environmental monitoring. In biology and medicine, the compound is studied for its role in protein modifications and its potential implications in diseases such as diabetes and atherosclerosis . Additionally, it is used in the development of novel catalytic processes and material science research.
作用機序
The mechanism of action of (5-amino-5-carboxypentyl)-trimethylazanium;chloride involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is its ability to form stable complexes with metal ions, which can influence various biochemical processes . The compound’s interaction with calmodulin, a calcium-binding protein, is also significant as it mediates the control of several enzymes, ion channels, and other proteins . These interactions are crucial in understanding the compound’s effects and potential therapeutic applications.
類似化合物との比較
(5-amino-5-carboxypentyl)-trimethylazanium;chloride can be compared with other similar compounds such as N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine (GOLA) and N6-glycoloyllysine (GALA) . These compounds share similar structural features and are involved in protein modifications produced by reducing sugars. this compound is unique due to its specific chemical structure and its ability to form stable complexes with metal ions, making it valuable in various research applications.
特性
分子式 |
C9H21ClN2O2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
(5-amino-5-carboxypentyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H |
InChIキー |
ZKIJKCHCMFGMCM-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)


![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)




![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)


![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
